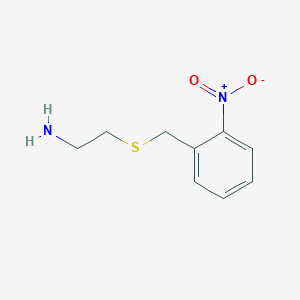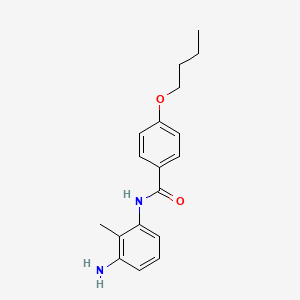
2-(3-Bromophenyl)-2'-trifluoromethylacetophenone
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information on its appearance (color, state of matter) and any distinctive odor.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information on its spectral properties (UV/Vis, IR, NMR, etc.).Wissenschaftliche Forschungsanwendungen
1. Application in Organic Synthesis
- Summary : The compound 2-(3-Bromophenyl)imidazo[2,1-b]oxazole was synthesized using a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .
- Method : The reaction was carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
- Results : The reaction resulted in the formation of 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
2. Application in Anticancer Research
- Summary : A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and their anticancer activity was studied .
- Method : The compounds were prepared in three steps, starting from substituted anilines . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .
- Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
3. Application in Organic Electroluminescent Device Materials
- Summary : The imidazo[2,1-b]oxazole framework, which can be synthesized from compounds like 2-(3-Bromophenyl)imidazo[2,1-b]oxazole, is relevant to the preparation of organic electroluminescent device materials .
- Method : The synthesis involves a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
- Results : The reaction results in the formation of 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
4. Application in Radiosynthesis
- Summary : A new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold was reported .
- Method : The synthesis involves nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18 F − . The synthesis was simplified using Sep-Pak purification with a high yield based on a single radiochemical step .
- Results : The 2-18 F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity .
5. Application in Organic Light-Emitting Diodes (OLEDs), Liquid Crystal Displays (LCDs), and Organic Photovoltaics (OPVs)
- Summary : 2-(3-Bromophenyl)triphenylene, a compound with a similar structure, finds extensive applications across various industries, including in the synthesis of OLEDs, LCDs, and OPVs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The unique properties of 2-(3-Bromophenyl)triphenylene make it an ideal component in these applications .
6. Application in Heterocyclic Structures
- Summary : The imidazo[2,1-b]oxazole framework, which can be synthesized from compounds like 2-(3-Bromophenyl)imidazo[2,1-b]oxazole, is relevant to the preparation of heterocyclic structures .
- Method : The synthesis involves a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
- Results : The reaction results in the formation of 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices.
Zukünftige Richtungen
This involves discussing potential future research directions, such as further studies on the compound’s properties, potential applications, and modifications that could be made to its structure to enhance its properties or reduce its hazards.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-5-3-4-10(8-11)9-14(20)12-6-1-2-7-13(12)15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUGNFTQXIPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642316 | |
| Record name | 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2'-trifluoromethylacetophenone | |
CAS RN |
898784-19-5 | |
| Record name | Ethanone, 2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)


